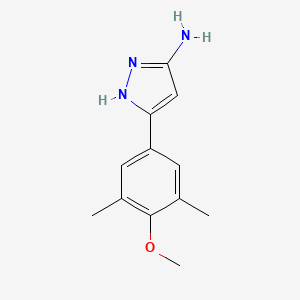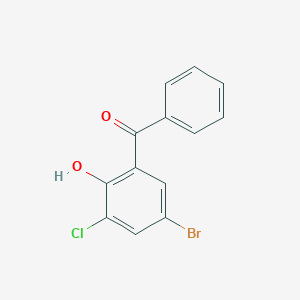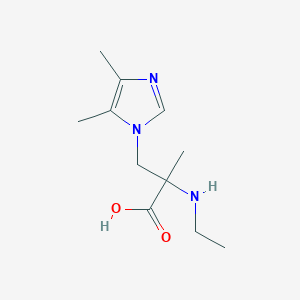
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino group attached to a methylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be formed through a cyclization reaction.
Dimethylation: The imidazole ring can be selectively dimethylated at the 4 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Propanoic Acid Backbone: The dimethylated imidazole can then be reacted with a suitable halogenated propanoic acid derivative under basic conditions to form the desired product.
Introduction of the Ethylamino Group: Finally, the ethylamino group can be introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the ethylamino group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce an alcohol derivative.
科学的研究の応用
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on cellular signaling pathways.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like histidine or metronidazole.
Amino Acid Derivatives: Compounds such as alanine or valine.
Uniqueness
The uniqueness of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
3-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-5-13-11(4,10(15)16)6-14-7-12-8(2)9(14)3/h7,13H,5-6H2,1-4H3,(H,15,16) |
InChIキー |
IRTGRSOAGYZDSL-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(CN1C=NC(=C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



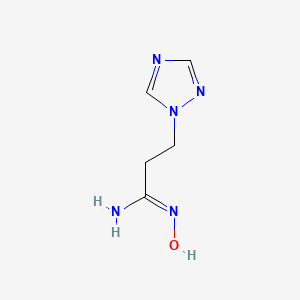
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
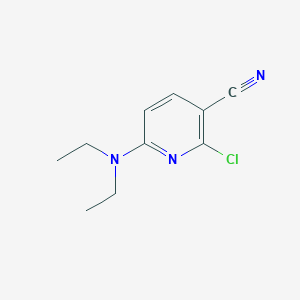
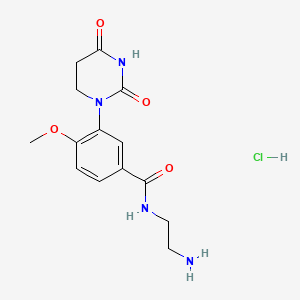
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
